N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide
Description
N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure and quinoline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-11-12-6-4-5-7-15(12)20-10-14(11)18(22)21-16-13-8-9-23-17(13)19(16,2)3/h4-7,10,13,16-17H,8-9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPKGMAJWFZYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)NC3C4CCOC4C3(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide typically involves multiple steps:
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Formation of the Bicyclic Intermediate: : The initial step involves the synthesis of the 7,7-dimethyl-2-oxabicyclo[3.2.0]heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation to introduce the oxygen atom.
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Quinoline Derivative Synthesis: : The 4-methylquinoline-3-carboxylic acid is synthesized separately, often starting from aniline derivatives through a series of nitration, reduction, and cyclization reactions.
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Coupling Reaction: : The final step involves coupling the bicyclic intermediate with the quinoline derivative. This is typically done using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The bicyclic structure and quinoline moiety allow the compound to fit into active sites or binding pockets, modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide
- N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylsulfamoyl chloride
Uniqueness
Compared to similar compounds, N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide is unique due to its specific quinoline substitution, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
